molecular formula C24H24O7S2 B11489685 Dimethyl 5,5'-{[4-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Dimethyl 5,5'-{[4-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11489685
M. Wt: 488.6 g/mol
InChI Key: DNOHAQZVLXYUTC-UHFFFAOYSA-N
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Description

METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL][4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including hydroxyl, methoxycarbonyl, and methylthiophene

Preparation Methods

The synthesis of METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL][4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL][4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the hydroxyl and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL][4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:

This compound’s uniqueness lies in its specific combination of functional groups and the potential for diverse applications across multiple fields.

Properties

Molecular Formula

C24H24O7S2

Molecular Weight

488.6 g/mol

IUPAC Name

methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-(4-prop-2-enoxyphenyl)methyl]-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H24O7S2/c1-6-11-31-15-9-7-14(8-10-15)18(21-19(25)16(12(2)32-21)23(27)29-4)22-20(26)17(13(3)33-22)24(28)30-5/h6-10,18,25-26H,1,11H2,2-5H3

InChI Key

DNOHAQZVLXYUTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C(C2=CC=C(C=C2)OCC=C)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC

Origin of Product

United States

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